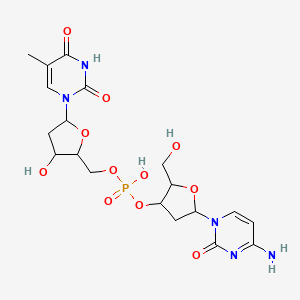

2'-Deoxycytidylyl-(3'-5')-thymidine

Description

Properties

Molecular Formula |

C19H26N5O11P |

|---|---|

Molecular Weight |

531.4 g/mol |

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)15-4-10(26)13(34-15)8-32-36(30,31)35-11-5-16(33-12(11)7-25)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29) |

InChI Key |

OUJLZFGNZMPALU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Deoxycytidylyl 3 5 Thymidine and Its Analogs

Historical Development of Deoxyribodinucleotide Synthesis Strategies

The chemical synthesis of deoxyribodinucleotides such as 2'-Deoxycytidylyl-(3'-5')-thymidine, often abbreviated as d(CpT), is a cornerstone of molecular biology and biotechnology. The journey to develop efficient and reliable methods for creating the specific 3'-5' phosphodiester bond that links nucleosides has been a long and intricate process. The first reported chemical synthesis of a dinucleotide was achieved by Michelson and Todd in 1955, who prepared a dithymidinyl nucleotide. trilinkbiotech.combiosearchtech.comdanaher.com Their method involved reacting a 3'-phosphoryl chloride of a 5'-protected thymidine (B127349) with the 5'-hydroxyl group of a 3'-protected thymidine, a process that was slow but functional. trilinkbiotech.com

In the late 1950s, H. Gobind Khorana made significant contributions by introducing the phosphodiester method. biosearchtech.combiosyn.com This approach utilized a stable 5'-protected nucleoside 3'-phosphate that could be activated, typically with a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC), to couple with the 5'-hydroxyl of another nucleoside. trilinkbiotech.com Khorana's work also introduced key concepts that remain fundamental today, such as the use of the dimethoxytrityl (DMT) group for the protection of the 5'-hydroxyl group, which is stable but easily removed with mild acid. trilinkbiotech.combiosearchtech.com While a major step forward, the phosphodiester method had limitations, including the unprotected nature of the phosphate (B84403) group, which could lead to side reactions and solubility issues. biosyn.com

To address these shortcomings, the phosphotriester method was developed in the late 1960s, notably by the research groups of R. Letsinger and C. Reese. trilinkbiotech.comwikipedia.org This strategy involved protecting the phosphate group itself, preventing unwanted branching at the internucleosidic linkage. trilinkbiotech.comwikipedia.org The use of a protecting group like the β-cyanoethyl group, which could be easily removed later, was a key innovation. trilinkbiotech.com The phosphotriester approach significantly improved the efficiency and reliability of oligonucleotide synthesis. wikipedia.org These early solution-phase chemistries laid the essential groundwork for the next major breakthrough: the development of solid-phase synthesis and the highly efficient phosphoramidite (B1245037) chemistry. trilinkbiotech.combiosearchtech.com

Phosphoramidite Chemistry for 3'-5' Phosphodiester Linkage Formation

The development of phosphoramidite chemistry in the early 1980s by Marvin Caruthers, who had worked with both Khorana and Letsinger, revolutionized oligonucleotide synthesis. trilinkbiotech.combiosearchtech.com This method, which is now the standard for synthesizing oligonucleotides like d(CpT), utilizes highly reactive nucleoside phosphoramidite monomers. wikipedia.orgatdbio.com These building blocks can be prepared as stable, solid compounds and are activated just before the coupling reaction, leading to rapid and high-yield formation of the internucleosidic bond. trilinkbiotech.com The phosphoramidite method is significantly more efficient than the earlier phosphotriester chemistry, which suffered from longer coupling times and less stable reagents. biosearchtech.com

Solid-Phase Synthesis Techniques

The true power of phosphoramidite chemistry was unlocked when combined with solid-phase synthesis, a technique first applied to oligonucleotide synthesis by Robert Letsinger. trilinkbiotech.combiosearchtech.com In this approach, the growing oligonucleotide chain is anchored to a solid support, typically controlled pore glass (CPG) or a polystyrene resin. biosearchtech.comatdbio.com This simplifies the entire process, as excess reagents and byproducts can be easily washed away after each step, eliminating the need for complex purification between cycles. biosearchtech.com

The synthesis of this compound via the solid-phase phosphoramidite method proceeds in a 3' to 5' direction and involves a repeated four-step cycle. The process begins with thymidine, the 3'-terminal nucleoside, attached to the solid support.

| Step | Action | Reagents | Purpose |

| 1. Detritylation | Removal of the 5'-DMT protecting group | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent like dichloromethane. trilinkbiotech.combiosyn.com | To expose the 5'-hydroxyl group of the support-bound nucleoside for the next coupling reaction. |

| 2. Coupling | Addition of the next nucleoside | A protected 2'-deoxycytidine (B1670253) phosphoramidite monomer and an activator, such as tetrazole. biosearchtech.combiosyn.com | The activator protonates the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups | Acetic anhydride (B1165640) and N-methylimidazole. | To terminate any chains that failed to react during the coupling step, preventing the formation of undesired deletion sequences. biosyn.com |

| 4. Oxidation | Conversion of the phosphite triester to a phosphate triester | An iodine solution in the presence of water and a mild base like pyridine. trilinkbiotech.comatdbio.com | The newly formed P(III) phosphite triester is unstable to the acidic conditions of the subsequent detritylation step and is therefore oxidized to the more stable P(V) phosphate triester. atdbio.com |

This cycle is repeated to add the 2'-deoxycytidine monomer. Once the synthesis is complete, the d(CpT) dinucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and the nucleobases are removed, typically using aqueous ammonia. atdbio.com

Solution-Phase Synthetic Approaches

While solid-phase synthesis is the dominant method for routine oligonucleotide preparation, solution-phase synthesis still holds relevance, particularly for large-scale production or for the synthesis of complex, modified oligonucleotides. The fundamental chemistry used in solution-phase approaches is the same phosphoramidite method.

However, a key difference and challenge is the purification process. After each coupling step, the desired product must be isolated from unreacted starting materials and byproducts, which typically requires chromatographic purification. This makes the process more laborious and less amenable to automation compared to its solid-phase counterpart. Despite these hurdles, solution-phase synthesis offers greater flexibility in terms of reaction scale and the choice of solvents and reagents, which can be advantageous for specific synthetic targets that may not be compatible with the constraints of solid-phase chemistry.

Preparation of Modified and Chemically Labeled this compound Derivatives

The ability to introduce chemical modifications and labels into d(CpT) and other oligonucleotides is critical for their use in a vast array of molecular biology applications, from diagnostics to therapeutic research. These modifications can be strategically placed on the nucleobase, the sugar moiety, or the phosphate backbone to alter the properties of the dinucleotide.

The synthesis of these derivatives is most commonly achieved by preparing a custom phosphoramidite monomer that already contains the desired modification. This modified building block is then incorporated into the growing oligonucleotide chain using the standard phosphoramidite synthesis cycle.

Examples of Modifications:

Nucleobase Modifications: Attaching molecules like fluorescent dyes (e.g., fluorescein) or affinity tags (e.g., biotin) to the cytosine or thymine (B56734) base allows for detection and purification. These are often linked to the C5 position of the pyrimidine (B1678525) ring.

Sugar Modifications: Altering the deoxyribose sugar, for example by introducing a 2'-fluoro group, can confer increased resistance to degradation by nucleases.

Phosphate Backbone Modifications: A common and important modification is the replacement of one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom, creating a phosphorothioate (B77711) linkage. This is typically accomplished by replacing the standard iodine oxidation step with a sulfurization step using a sulfur-transfer reagent. Phosphorothioate-modified oligonucleotides exhibit significantly enhanced resistance to nuclease activity. biosyn.com

The table below outlines some common modifications and their primary purpose.

| Modification Type | Example | Location | Primary Purpose |

| Fluorescent Label | Fluorescein | Nucleobase (e.g., C5 of Thymine) | Detection, FRET studies |

| Affinity Tag | Biotin | Nucleobase (e.g., C5 of Cytosine) | Purification, immobilization |

| Nuclease Resistance | 2'-Fluoro | Sugar Moiety | Increased stability in biological systems |

| Nuclease Resistance | Phosphorothioate | Phosphate Backbone | Increased stability, therapeutic applications |

The synthesis and incorporation of these modified building blocks have greatly expanded the functional capabilities of synthetic oligonucleotides, enabling advanced research and diagnostic techniques.

Rigorous Structural Elucidation and Conformational Analysis of 2 Deoxycytidylyl 3 5 Thymidine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Characterization

NMR spectroscopy provides a wealth of information regarding the conformation and electronic environment of d(CpT). By analyzing various NMR parameters, researchers can deduce the geometry of the deoxyribose sugar rings, the orientation of the nucleobases relative to the sugar (the glycosidic torsion angle), and the conformation of the phosphodiester backbone.

A prerequisite for detailed structural analysis is the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), phosphorus (³¹P), and in some cases, nitrogen (¹⁵N) resonances in the NMR spectrum of d(CpT). This is achieved through a combination of 1D and 2D NMR experiments. nih.gov

Proton NMR is the cornerstone of structural analysis for nucleic acids. The chemical shift of each proton is highly sensitive to its local electronic environment, providing initial clues about the conformation. For instance, protons on the sugar ring will have different chemical shifts depending on the pucker of the ring (C2'-endo or C3'-endo).

Vicinal proton-proton coupling constants (³J-couplings) are particularly informative. These couplings, observed between protons on adjacent carbon atoms, are related to the dihedral angle between them through the Karplus equation. By measuring these coupling constants, it is possible to determine the preferred conformation of the deoxyribose rings. nih.gov For example, in a study of the tetranucleotide d(TAAT), extensive decoupling experiments at 360 MHz and 500 MHz allowed for the complete and unambiguous spectral assignment, which in turn enabled the calculation of deoxyribose S-form populations. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for d(CpT) in D₂O

| Proton | Deoxycytidine (dC) Residue | Thymidine (B127349) (dT) Residue |

|---|---|---|

| H1' | ~6.2 | ~6.3 |

| H2' | ~2.1, 2.5 | ~2.3, 2.7 |

| H2'' | ~2.1, 2.5 | ~2.3, 2.7 |

| H3' | ~4.7 | ~4.8 |

| H4' | ~4.2 | ~4.1 |

| H5' | ~3.8, 3.9 | ~3.7, 3.8 |

| H5'' | ~3.8, 3.9 | ~3.7, 3.8 |

| H5 (dC) | ~6.1 | - |

| H6 (dC) | ~7.8 | - |

| H6 (dT) | - | ~7.5 |

Note: Chemical shifts are approximate and can vary with experimental conditions such as temperature, pH, and solvent.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of d(CpT). nih.gov Although the natural abundance of ¹³C is low (1.1%), isotopic labeling can be employed to enhance sensitivity. nih.gov The chemical shifts of the sugar carbons (C1' to C5') are sensitive to the sugar pucker and backbone conformation. libretexts.org The base carbons also provide valuable information; for example, the chemical shifts of C2, C4, C5, and C6 of the cytosine and thymine (B56734) rings can be used to study base pairing and stacking interactions. spectrabase.com

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for d(CpT)

| Carbon | Deoxycytidine (dC) Residue | Thymidine (dT) Residue |

|---|---|---|

| C1' | ~85 | ~86 |

| C2' | ~40 | ~40 |

| C3' | ~76 | ~77 |

| C4' | ~87 | ~88 |

| C5' | ~62 | ~63 |

| C2 (dC) | ~157 | - |

| C4 (dC) | ~166 | - |

| C5 (dC) | ~97 | - |

| C6 (dC) | ~142 | - |

| C2 (dT) | - | ~152 |

| C4 (dT) | - | ~165 |

| C5 (dT) | - | ~112 |

| C6 (dT) | - | ~138 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Nitrogen-15 NMR, often requiring isotopic enrichment, provides valuable information about hydrogen bonding and the protonation state of the nucleobases. researchgate.net For the cytosine residue in d(CpT), the ¹⁵N chemical shifts of N1, N3, and the exocyclic N4 amino group are sensitive to pH and can be used to determine the pKa of the base. This is particularly important for understanding the formation of non-canonical structures, such as i-motifs, which involve protonated cytosines. researchgate.net

Beyond the fundamental 1D and 2D experiments used for spectral assignment, a suite of advanced NMR techniques can be employed to gain deeper insights into the three-dimensional structure and dynamics of d(CpT) and its adducts. nih.govnih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a related technique that is particularly useful for molecules with intermediate molecular weights, where the NOE may be close to zero. uchicago.edu

Detailed Conformational Analysis by NMR

X-ray Crystallography for Atomic Resolution Structure Determination

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in revealing the intricate structural details of deoxyribodinucleotides like 2'-Deoxycytidylyl-(3'-5')-thymidine and their complexes.

The initial and often most challenging step in X-ray crystallography is obtaining high-quality crystals. For deoxyribodinucleotides and their complexes, this process is influenced by several factors. The resolution of rac-3,3,3-trifluorolactic acid by diastereomeric salt formation has been explored, where the use of specific chiral amines can lead to the coprecipitation of diastereomeric phases. nih.gov For instance, (S)-1-phenylethylamine can result in two diastereomeric phases, one of which can be obtained in a pure form using desiccants like molecular sieves. nih.gov Another approach involves using a different resolving agent, such as phenylglycinol, which can yield a pure phase in a single step. nih.gov Furthermore, "tandem" crystallization strategies, which involve the direct addition of water or a second base to the filtrate from the initial reaction, have proven effective for resolving both enantiomers of certain molecules. nih.gov These strategies highlight the importance of selecting appropriate reagents and conditions to induce crystallization and obtain pure crystalline forms suitable for diffraction studies.

Once suitable crystals are obtained, X-ray diffraction is used to determine the crystal and molecular structure. The diffraction pattern, a series of spots of varying intensity, contains information about the arrangement of atoms in the crystal lattice. For example, the structure of a pentapeptide containing two dehydrophenylalanine residues was determined by X-ray diffraction, revealing its crystallization in the orthorhombic P2(1)2(1)2(1) space group with specific unit cell dimensions. nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be deduced, ultimately revealing the molecule's three-dimensional structure. nih.govresearchgate.net In some cases, the asymmetric unit of the crystal may contain more than one molecule, providing insights into intermolecular interactions. nih.gov

| Parameter | Description | Observed in d(CpT) Context |

| Base Pairing | The specific hydrogen bonding interactions between complementary bases. | Can be influenced by adduct formation or drug intercalation, leading to non-canonical geometries. nih.gov |

| Glycosidic Angle (χ) | The torsion angle describing the orientation of the base relative to the sugar. | Values can deviate from standard A- or B-form DNA in the presence of mismatches or adducts. nih.gov |

| Buckle | The angle between the two bases in a pair, reflecting non-planarity. | Can be significantly altered by crystal packing forces and intermolecular interactions. mdpi.com |

| Propeller Twist | The dihedral angle between the planes of the two bases in a pair. | Extreme values can be induced by the insertion of external groups into the DNA grooves. mdpi.com |

| Helical Twist | The angle of rotation between successive base pairs along the helical axis. | Can be asymmetrically distorted by the binding of multiple intercalating agents. nih.gov |

Electronic Spectroscopic Probes for Structural and Electronic States

Electronic spectroscopy encompasses a range of techniques that probe the electronic transitions within a molecule. These methods are highly sensitive to the structural and electronic environment of the chromophores, in this case, the nucleobases of this compound.

UV-Vis absorption spectroscopy is a fundamental tool for studying nucleic acids. The nucleobases exhibit characteristic absorption maxima in the UV region, typically around 260 nm. nist.govnist.gov The absorption spectrum is sensitive to factors such as pH and the stacking interactions between bases. For instance, the UV-Vis absorption spectrum of 2'-deoxythymidine is pH-dependent, with changes observed between pH 7 and pH 13. researchgate.net When nucleobases are stacked in a duplex, a phenomenon known as hypochromism occurs, where the total absorbance of the duplex is less than the sum of the absorbances of the individual constituent nucleotides. This effect arises from the electronic coupling between the stacked bases and is a hallmark of ordered nucleic acid structures. The formation of photoproducts also leads to distinct changes in the UV absorption spectra, which can be used to characterize these modified species. nih.gov

Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of molecules and to detect fluorescent species. While natural DNA bases are only weakly fluorescent, certain photoproducts of this compound exhibit fluorescence, allowing for their detection and characterization. nih.goved.ac.uk Far-UV irradiation of dCpT leads to the formation of the pyrimidine (B1678525) (6-4) pyrimidone adduct and its Dewar valence isomer as major photoproducts. nih.gov

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of specific events (e.g., formation of a photoproduct) to the number of photons absorbed. wikipedia.org The quantum yields for the formation of various photoproducts of dinucleoside monophosphates, including those of dCpT, have been measured. nih.gov These studies have shown that cis-syn cyclobutane (B1203170) dimers are generally formed with the highest efficiency, while (6-4) photoadducts are formed with lower efficiency. nih.gov The quantum yield can be influenced by factors such as the nature of the adjacent bases and the wavelength of irradiation. nih.govucl.ac.uk For example, the (6-4) photoadduct of dTpdC is formed more efficiently than that of dTpdT. nih.gov Furthermore, some photoproducts can undergo subsequent photoreactions, such as photoreversion or conversion to other products, upon further UV exposure. nih.gov

| Photoproduct | Description | Relative Quantum Yield |

| Cis-syn cyclobutane dimer | A four-membered ring formed between two adjacent pyrimidine bases. | High nih.gov |

| (6-4) photoadduct | A covalent bond between the C6 of one pyrimidine and the C4 of the adjacent one. | Low (5-10% of cis-syn dimer) nih.gov |

| Dewar valence isomer | A photoisomer of the (6-4) adduct. | Formed from the (6-4) adduct nih.gov |

| Photohydrates | Formed by the addition of a water molecule across the 5,6-double bond of a pyrimidine. | Efficiently formed nih.gov |

Complementary Biophysical and Analytical Methodologies

The comprehensive structural understanding of a dinucleotide such as this compound and its modified forms necessitates the application of multiple biophysical and analytical techniques. Each method provides a unique perspective on the molecule's structure, and their integrated use yields a more complete and robust model than any single technique could achieve alone.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light. jascoinc.com It is exceptionally sensitive to the secondary structure of chiral molecules, including nucleic acids, making it an invaluable tool for probing the conformational properties of this compound (d(CpT)). jascoinc.commdpi.com The CD spectrum of a dinucleotide is influenced by both the chirality of the deoxyribose sugars and the helical arrangement arising from the stacking of the base pairs.

CD spectroscopy can effectively distinguish between different DNA helical families, such as B-form, A-form, and Z-form DNA, each of which possesses a characteristic spectral signature. While d(CpT) is too short to form a stable duplex on its own under standard conditions, its conformational preferences, including base stacking and sugar puckering, contribute to a distinct CD spectrum. By analyzing the CD spectrum of d(CpT), researchers can infer its tendency to adopt conformations that resemble segments of larger, well-defined structures. For instance, a positive band around 275 nm followed by a negative band around 245 nm is characteristic of a right-handed B-like conformation. Deviations from this pattern can indicate shifts towards A-like or other non-canonical structures. ibp.cz

Furthermore, CD is highly effective for monitoring conformational changes in response to environmental perturbations such as temperature, pH, or the binding of ligands and adducts. mdpi.complos.org The formation of a chemical adduct on either the cytidine (B196190) or thymidine residue of d(CpT) can significantly alter the local structure, leading to measurable changes in the CD spectrum. These spectral shifts provide insights into how the adduct distorts the dinucleotide's conformational ensemble.

| DNA Conformation | Positive Peak (approx. nm) | Negative Peak (approx. nm) | Crossover (approx. nm) | Structural Implication |

| B-Form | ~275 | ~245 | ~258 | Right-handed helix, anti-glycosidic bonds, C2'-endo sugar pucker. |

| A-Form | ~260 | ~210 | ~240 | Right-handed, wider helix, anti-glycosidic bonds, C3'-endo sugar pucker. |

| Z-Form | ~295 (negative) | ~260 (positive) | ~280 | Left-handed helix, alternating syn/anti bonds, alternating sugar puckers. |

Advanced mass spectrometry (MS) is an indispensable analytical tool for the definitive identification of this compound and the characterization of its adducts. High-resolution MS provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula of the unmodified dinucleotide. nist.govnist.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are routinely employed for the analysis of non-volatile biomolecules like oligonucleotides. nih.govresearchgate.net

The primary strength of MS in this context lies in its ability to detect and structurally characterize chemical adducts. When d(CpT) reacts with endogenous or exogenous agents, the resulting adducts can be readily detected by the corresponding mass shift from the parent molecule. For example, studies on individual nucleosides like thymidine and cytidine have successfully used MS to identify adducts formed by reaction with compounds like acrolein and glycidamide. nih.govnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly crucial for adduct characterization. In an MS/MS experiment, the ion corresponding to the adducted dinucleotide is isolated and fragmented. The resulting fragmentation pattern provides a wealth of structural information, making it possible to determine the exact site of modification (e.g., on the base or the sugar-phosphate backbone) and to elucidate the structure of the adducted moiety. nih.gov This level of detail is critical for understanding the chemical basis of DNA damage.

Table 2: Calculated Mass Shifts for Hypothetical Adducts of this compound The nominal monoisotopic mass of unmodified d(CpT) (C19H26N5O11P) is approximately 547.14 Da. This table illustrates the expected mass changes upon the formation of common chemical adducts.

| Adduct Type | Chemical Modification | Mass Change (Da) | Resulting Mass (Da) |

| Methylation | Addition of -CH₃ | +14.02 | 561.16 |

| Hydroxylation | Addition of -OH | +15.99 | 563.13 |

| Acrolein | Addition of C₃H₄O | +56.03 | 603.17 |

| Glycidamide | Addition of C₃H₅NO₂ | +87.03 | 634.17 |

While individual analytical techniques provide valuable data, a truly rigorous structural elucidation of d(CpT) and its adducts is best achieved through the integration of multiple spectroscopic methods. researchgate.net Combining data from CD, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry creates a synergistic effect, where the strengths of one technique compensate for the limitations of another, leading to a comprehensive and highly detailed structural picture. nih.gov

The integration of CD and NMR is particularly powerful for conformational analysis. ibp.czresearchgate.net CD spectroscopy offers a global view of the dinucleotide's secondary structure and conformational ensemble. mdpi.com In parallel, high-resolution NMR spectroscopy can provide atom-level structural details. nih.gov For instance, analysis of nuclear Overhauser effects (NOEs) can determine internuclear distances, while scalar coupling constants can define the sugar pucker conformation (C2'-endo vs. C3'-endo) and backbone torsion angles. nih.gov By combining these approaches, the global structure suggested by CD can be refined and validated with the precise, localized constraints from NMR.

Mass spectrometry plays a foundational role in this integrated approach. It first confirms the identity and purity of the d(CpT) sample being analyzed by CD and NMR. researchgate.net In studies of adducts, MS is essential for identifying the presence of the modification and its specific location on the dinucleotide. nih.govnih.gov This information is then used to guide the interpretation of CD and NMR data, allowing researchers to directly correlate a specific chemical modification with its resulting conformational changes. This integrated workflow ensures that the structural model is consistent across multiple, independent experimental measurements. nih.gov

Table 3: Complementary Information from Integrated Spectroscopic Techniques This table summarizes the distinct and complementary structural insights provided by CD, NMR, and MS for the analysis of d(CpT) and its adducts.

| Technique | Primary Information Provided | Role in Integrated Analysis |

| Circular Dichroism (CD) | Global secondary structure (helical family), conformational changes, thermodynamics of folding/unfolding. mdpi.comnih.gov | Provides a rapid assessment of overall conformation and detects changes upon adduct formation or environmental shifts. |

| Nuclear Magnetic Resonance (NMR) | Atom-level 3D structure, sugar pucker, glycosidic angles, backbone torsion angles, intermolecular distances. nih.gov | Yields high-resolution structural models and detailed information on the local geometry and dynamics. |

| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, identification and localization of adducts, fragmentation pathways. nih.govmzcloud.org | Confirms sample identity and purity, definitively identifies the chemical nature and location of modifications being studied by CD and NMR. |

Photochemistry and Radiation Induced Modifications of 2 Deoxycytidylyl 3 5 Thymidine

Mechanisms of Ultraviolet (UV) Radiation-Induced Dinucleotide Damage

UV radiation, particularly in the UVB (280–315 nm) and UVC (<280 nm) ranges, can be directly absorbed by the pyrimidine (B1678525) bases of DNA, leading to the formation of covalent linkages between adjacent pyrimidines. nih.govwikipedia.orgnews-medical.net This dimerization process is a primary cause of DNA damage and can interfere with DNA replication and transcription. wikipedia.orgnih.gov The two major classes of photoproducts formed are cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts ((6-4)PPs). nih.govresearchgate.net

CPDs are the most frequent type of DNA lesion induced by UVB radiation. nih.govnih.gov They are formed through a [2+2] cycloaddition reaction between the C5-C6 double bonds of two adjacent pyrimidine bases, resulting in a four-membered cyclobutane ring. wikipedia.orgnih.gov This dimerization causes a distortion in the DNA helix. wikipedia.org

In the context of 2'-Deoxycytidylyl-(3'-5')-thymidine, the formation of two primary CPD isomers has been identified: the cis-syn and trans-syn cyclobutane dimers. nih.gov The stereochemistry of these isomers is determined by the relative orientation of the two pyrimidine rings. The cis-syn isomer is the major photoproduct formed upon direct irradiation of DNA. nih.gov Both the cis-syn and trans-syn isomers of the d(CpT) cyclobutane dimers have been successfully obtained and characterized through methods such as acetophenone (B1666503) photosensitization. nih.gov

| Isomer | Description |

| Cis-syn CPD | Formed by the bonding of C5 to C5 and C6 to C6 of adjacent pyrimidines on the same strand, resulting in a syn conformation. |

| Trans-syn CPD | Also formed on the same strand, but with a different stereochemical arrangement, resulting in a trans conformation of the pyrimidine bases relative to the cyclobutane ring. nih.gov |

Photosensitization is a process where a molecule (the photosensitizer) absorbs light energy and then transfers it to another molecule, inducing a chemical reaction. In the context of CPD formation in this compound, triplet photosensitizers like acetophenone can be used to generate CPDs. nih.govnih.gov Upon UV irradiation, the photosensitizer is excited to a triplet state and can then transfer this energy to the pyrimidine bases, promoting the formation of the cyclobutane ring. nih.govuni-muenchen.de This method has been instrumental in the isolation and characterization of both the cis-syn and trans-syn cyclobutane dimers of d(CpT). nih.gov Norfloxacin is another photosensitizer that can induce CPD formation, particularly at thymine-thymine sites. nih.gov

Pyrimidine (6-4) pyrimidone photoproducts, commonly known as (6-4)PPs, are the second major class of UV-induced DNA lesions. researchgate.net They are formed by a covalent bond between the C6 position of the 5' pyrimidine and the C4 position of the 3' pyrimidine. news-medical.net While less frequent than CPDs, (6-4)PPs cause a more significant distortion of the DNA helix. nih.gov

The formation of the (6-4) adduct in this compound is a complex process. Far-UV irradiation of d(CpT) leads to the formation of the pyrimidine (6-4) pyrimidone adduct as one of the main photoproducts. nih.gov The proposed mechanism for the formation of a (6-4) photoproduct at a TpT or dCpT site involves an unstable oxetane (B1205548) intermediate. news-medical.netresearchgate.net This intermediate is formed through a cycloaddition reaction between the carbonyl group of the 3'-thymine and the C5-C6 double bond of the 5'-cytosine. Subsequent rearrangement of this oxetane intermediate leads to the stable (6-4) photoproduct. news-medical.netnih.gov The conformation of the sugar-phosphate backbone, specifically the sugar puckering, has been shown to influence the yield of (6-4) photoproducts. researchgate.net

Upon further exposure to UV radiation, particularly in the UVA range (around 320 nm), the pyrimidine (6-4) pyrimidone photoproduct can undergo a photoisomerization to form its Dewar valence isomer. nih.govnih.govportlandpress.com This conversion is a key characteristic of (6-4)PPs. researchgate.net The Dewar isomer is formed from the (6-4) adduct through the absorption of a second photon. nih.govoup.com

The formation of the Dewar valence isomer has been observed following far-UV irradiation of this compound. nih.gov These isomers are considered biologically relevant as they can be produced by sunlight exposure and may contribute to mutations. curie.frnih.gov An important property of the Dewar valence isomer is its increased lability under alkaline conditions compared to its (6-4) precursor. nih.govnih.gov For instance, treatment with hot piperidine leads to the hydrolysis of the phosphodiester bond in the Dewar isomer of d(CpT), a reaction not observed for the parent (6-4) adduct. nih.gov

| Photoproduct | Formation Conditions | Key Properties |

| Pyrimidine (6-4) Pyrimidone Adduct | Direct far-UV irradiation. nih.gov | Precursor to the Dewar isomer. nih.gov Causes significant DNA helix distortion. nih.gov |

| Dewar Valence Isomer | Photoisomerization of the (6-4) adduct upon further UV exposure (especially UVA). nih.govportlandpress.com | More labile to alkali treatment, leading to phosphodiester bond hydrolysis. nih.gov Mutagenic potential. nih.govpnas.org |

Generation of Pyrimidine (6-4) Pyrimidone Photoproducts

Stability and Chemical Transformations of Photoproducts Derived from this compound

Upon exposure to ultraviolet (UV) radiation, this compound (dCpT) undergoes photochemical reactions to form several distinct photoproducts. The primary lesions include cyclobutane pyrimidine dimers (CPDs) and the pyrimidine-pyrimidone (6-4) photoproduct, along with its Dewar valence isomer. The stability and subsequent chemical transformations of these photoproducts are of significant biological interest due to their potential to induce mutations.

A significant transformation pathway for cytosine-containing photoproducts is deamination, the hydrolytic conversion of a cytosine moiety to a uracil moiety. This process is particularly relevant for cyclobutane dimers of dCpT, as the saturation of the 5,6-double bond of the cytosine base within the cyclobutane ring facilitates this reaction.

The deamination of these photoproducts proceeds through the hydrolysis of the imido amide group of the saturated cytosine base, leading to the formation of a carbinolamine intermediate. nih.govacs.org At physiological pH, the rate-determining step is the nucleophilic attack of a hydroxide ion on the protonated 5,6-saturated cytosine base. nih.govacs.org

The kinetics of deamination are significantly influenced by the stereochemistry of the cyclobutane dimer. Kinetic analyses have demonstrated that the cis,syn isomers of dCpT cyclobutane dimers deaminate approximately three times faster than the trans,syn isomer. nih.govacs.org This difference in reaction rate is attributed to a substantial difference in the pKa of the 5,6-saturated cytosine moiety between the two isomers. nih.govacs.org An electrostatic interaction between the iminium group of cytosine and the carbonyl group of the adjacent thymine (B56734) is proposed to be stronger in the cis,syn configuration, leading to an increased pKa and a faster deamination rate compared to the trans,syn isomer. nih.govacs.org

| Photoproduct Isomer | Relative Deamination Rate |

| cis,syn cyclobutane dimer of dCpT | ~3x faster |

| trans,syn cyclobutane dimer of dCpT | 1x (baseline) |

This table illustrates the relative deamination rates of the cis,syn and trans,syn isomers of the this compound cyclobutane dimer.

The photoproducts of dCpT exhibit distinct properties with respect to photoreversibility and stability under alkaline conditions. Photoreversibility, the light-induced splitting of the photoproduct back to its original monomeric constituents, is a crucial repair mechanism. The cyclobutane dimers of dCpT have been shown to undergo photolysis in the UV-B region, which can lead to photoreversion to the original dinucleotide. nih.gov

The stability of these photoproducts in the presence of alkali is another important characteristic. The (6-4) photoproduct and its Dewar valence isomer show contrasting behavior under alkaline conditions. While the (6-4) adduct is stable, its Dewar valence isomer is alkali-labile, undergoing hydrolysis of the phosphodiester bond.

| Photoproduct | Alkali Lability | Photoreversibility (UV-B) |

| cis,syn Cyclobutane Dimer | Stable | Yes |

| trans,syn Cyclobutane Dimer | Stable | Yes |

| (6-4) Photoadduct | Stable | Undergoes photolysis |

| Dewar Valence Isomer of (6-4) Adduct | Labile (phosphodiester bond hydrolysis) | N/A |

This table summarizes the photoreversibility and alkali lability of the major photoproducts of this compound.

Investigation of Radiation Chemistry of Dinucleotides beyond UV Radiation

While UV radiation is a primary source of DNA damage, higher energy ionizing radiation, such as gamma rays and X-rays, also induces significant modifications to DNA constituents. The effects of ionizing radiation on DNA are largely mediated by the indirect action of reactive oxygen species, particularly the hydroxyl radical (•OH), which is formed from the radiolysis of water. libretexts.org

Studies on the effects of gamma radiation on pyrimidine and purine (B94841) nucleotides have shown that pyrimidines, including cytosine and thymine, are generally more susceptible to radiation-induced degradation than purines. kyoto-u.ac.jp The damage to the dinucleotide can include breakage of the phosphodiester backbone and modification of the constituent bases and sugar moieties. libretexts.org

While specific studies on the gamma-radiolysis of this compound are limited, research on the related dinucleotide thymidylyl-(3'->5')-thymidine (TpT) has identified several radiation-induced products. These include thymine, thymidine (B127349) 3'-monophosphate, thymine glycol, hydroxy-5,6-dihydrothymine, 5-hydroxymethyluracil, and 5,6-dihydrothymine. It is anticipated that the gamma-radiolysis of dCpT would produce a similar array of degradation products from the thymidine moiety, in addition to products arising from the degradation of the 2'-deoxycytidine (B1670253) component.

Hydroxyl radical attack on the pyrimidine bases is a major pathway for damage. For thymidine, the •OH radical can add to the C5 position, leading to the formation of various oxidized products, including thymidine glycol. researchgate.net For the cytosine moiety, hydroxyl radical attack can lead to the formation of 5-hydroxycytosine and other oxidation products. Furthermore, ionizing radiation can induce interstrand cross-links, a particularly cytotoxic form of DNA damage. nih.gov

Computational Approaches to 2 Deoxycytidylyl 3 5 Thymidine Structure and Reactivity

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Reaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of every atom in the system. researchgate.net This approach is particularly well-suited for exploring the conformational flexibility and dynamic processes of biomolecules like d(CpT). The simulations typically include the dinucleotide, explicit water molecules, and counterions to mimic physiological conditions, using force fields like AMBER to define the interatomic interactions. nih.gov

Base stacking is a primary force stabilizing nucleic acid structures. In dinucleotides, the transition between stacked and unstacked conformations represents a fundamental component of DNA "breathing," or local structural fluctuations. MD simulations are an ideal tool to study these transitions.

Detailed MD simulations, often on the microsecond timescale, can be used to map the conformational energy landscape of a dinucleotide. nih.gov For instance, in studies of the dApdA dinucleotide, which serves as a model system, MD simulations coupled with Markov State Model (MSM) analyses have successfully characterized the dynamics of stacking and unstacking. An MSM analysis can distill complex trajectory data into a set of distinct conformational states and the transition rates between them. This approach reveals that the dinucleotide exists in multiple states, including the canonical Watson-Crick form and other conformations. nih.gov The simulations show that water and ion dynamics around the dinucleotide play a critical role in controlling these structural fluctuations. nih.gov

Table 1: Representative Conformational Parameters from a Hypothetical MD Simulation of d(CpT)

| Parameter | Description | Stacked State (Typical Value) | Unstacked State (Typical Value) |

| Inter-base Distance | Distance between the centers of mass of the pyrimidine (B1678525) rings | ~3.4 Å | > 4.5 Å |

| Helical Twist | Angle describing the rotation of one base relative to the other | 30-40° | Variable / Wide Range |

| Sugar Pucker (δ) | Torsion angle C5'-C4'-C3'-O3'; determines sugar conformation | ~140° (C2'-endo / S-type) | Bimodal (S-type and N-type) |

| γ Torsion Angle | Torsion angle O5'-C5'-C4'-C3'; relates sugar and phosphate (B84403) | ~55° (gauche+) | trans / gauche- |

| This table is illustrative, showing the type of data generated from MD simulations to characterize stacking transitions. Actual values would be derived from detailed trajectory analysis. |

UV radiation can induce the formation of covalent linkages between adjacent pyrimidine bases, creating photoproducts such as cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts. The formation of these lesions is highly dependent on the mutual orientation and proximity of the reacting bases at the moment of photon absorption.

MD simulations can be used to sample the conformational ensemble of d(CpT) in its ground state. By analyzing the simulation trajectory, one can identify and quantify the population of "reactive conformations"—those geometries where the C5-C6 double bonds of the cytosine and thymine (B56734) rings are properly aligned for photodimerization. A key criterion for a reactive conformation is that the distance between the reacting carbon atoms is less than a certain threshold (e.g., ~4.5 Å). The prevalence of these near-reactive conformations can then be correlated with the experimental quantum yields of different photoproducts. By understanding the structural determinants that favor these conformations, it is possible to predict how sequence context or environmental factors might influence photosensitivity.

DNA photolyase is a light-driven repair enzyme that specifically recognizes and reverses pyrimidine dimer photolesions. scirp.org MD simulations are a powerful tool for studying the molecular recognition process between the enzyme and its damaged DNA substrate, such as a d(CpT) dinucleotide that has formed a cyclobutane pyrimidine dimer (CPD).

Computational docking can first be used to place the CPD lesion into the active site of the photolyase. scirp.orgscirp.org Following this, long-timescale MD simulations of the enzyme-substrate complex are performed. scirp.org These simulations provide detailed insights into the stability of the complex and the specific interactions that hold the substrate in place. Analysis of the simulation can reveal:

Key Amino Acid Interactions: Identifying the specific residues that form hydrogen bonds or van der Waals contacts with the CPD lesion.

Conformational Changes: Observing how the enzyme and/or the substrate adjust their conformations upon binding. For example, photolyase is known to flip the damaged dimer out of the DNA helix and into its catalytic pocket. nih.gov

Role of the FAD Cofactor: The catalytic cofactor, flavin adenine (B156593) dinucleotide (FAD), adopts a specific U-shaped conformation within the active site, which is crucial for the repair process. scirp.orgnih.gov MD simulations can monitor the dynamics of the FAD molecule and its proximity to the CPD lesion, which is essential for the light-dependent electron transfer that drives the repair reaction. scirp.orgscirp.org

Table 2: Analysis of Enzyme-Substrate Interactions from a Representative MD Simulation

| Interaction Type | Interacting Groups (Enzyme) | Interacting Groups (d(CpT) Dimer) | Average Distance/Note |

| Hydrogen Bond | Gln280 (Backbone NH) | Phosphate Group | 2.8 Å |

| Hydrogen Bond | Arg341 (Side Chain NH2) | Thymine O2 | 3.0 Å |

| Van der Waals | Trp277 (Indole Ring) | Cytosine Ring | Stacking Interaction |

| Van der Waals | Met352 (Side Chain) | Thymine Methyl Group | Hydrophobic Contact |

| Proximity to Cofactor | FAD (Isoalloxazine Ring) | CPD (Cyclobutane Ring) | 3.5 - 4.0 Å (for electron transfer) |

| This table is illustrative, based on known interactions in photolyase-DNA complexes, demonstrating how MD simulations can quantify the specific contacts governing substrate binding. |

Quantum Chemical Calculations for Mechanistic Insights and Electronic Structure

While MD simulations excel at describing conformational dynamics, quantum chemical (QC) calculations are necessary to study processes involving changes in electronic structure, such as the breaking and forming of chemical bonds during a photoreaction. QC methods, including Density Functional Theory (DFT) and ab initio calculations, can be used to investigate the electronic properties of d(CpT) and the detailed mechanism of its photodimerization.

A potential energy surface (PES) is a multidimensional plot of a molecule's energy as a function of its atomic coordinates. nih.gov For a chemical reaction, the PES provides a landscape of all possible geometric arrangements, with valleys corresponding to stable reactants and products, and mountain passes corresponding to transition states. By calculating the PES for the photodimerization of d(CpT), quantum chemistry can elucidate the entire reaction pathway.

The calculation of a PES involves performing a large number of energy calculations at different molecular geometries along the reaction coordinate (e.g., the distance between the reacting C6 atoms of the pyrimidines). This allows for the identification of:

Minimum Energy Path: The most likely trajectory from reactants to products.

Transition States: The high-energy structures that represent the kinetic barrier to the reaction.

Conical Intersections: Points where two electronic states (e.g., an excited state and the ground state) become degenerate. These points act as efficient funnels for rapid, non-radiative decay from the excited state back to the ground state, often leading to product formation.

By mapping the PES, researchers can understand why certain photoproducts are formed in preference to others and how the initial excited state evolves over time to yield the final dimerized structure.

Upon absorption of a UV photon, the d(CpT) molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). Understanding the properties of this excited state is key to understanding the subsequent photochemistry. High-level ab initio calculations can be performed to characterize the nature of the S₁ state and other relevant excited states (e.g., triplet states). researchgate.net

These calculations can determine the energy and electronic distribution of the excited state, revealing whether it has, for example, charge-transfer character. Furthermore, the photoreaction to form a cyclobutane pyrimidine dimer is often thought to proceed through short-lived diradical intermediates. A diradical is a molecule with two unpaired electrons. QC methods can be used to calculate the structure and stability of these transient species. By characterizing the properties of these intermediates, it is possible to gain a complete mechanistic picture of how the initial photo-excitation event is converted into a stable covalent photoproduct.

Structural Bioinformatics and Classification of Dinucleotide Conformations

The three-dimensional structure of DNA is not a static, uniform helix but a dynamic entity with considerable local variation in its conformation. These variations are significantly influenced by the sequence of the dinucleotide steps, the fundamental building blocks of the DNA double helix. The dinucleotide 2'-Deoxycytidylyl-(3'-5')-thymidine, abbreviated as d(CpT), as a pyrimidine-pyrimidine step, contributes to the local structure and flexibility of the DNA molecule. Understanding its conformational preferences is crucial for deciphering the nuances of DNA recognition by proteins and other molecules. Computational approaches, particularly those involving structural bioinformatics, have been instrumental in classifying and analyzing the vast number of possible dinucleotide conformations.

Development of Dinucleotide Conformational Alphabets and Classification Systems (e.g., NtCs, CANA)

To manage the complexity of DNA's conformational landscape, simplified classification systems, often referred to as structural alphabets, have been developed. These systems group the continuous range of dinucleotide conformations into a finite number of discrete states, making the analysis of large structural datasets more tractable. Two prominent examples of such systems are the Nucleotide Conformers (NtCs) and the Conformational Alphabet of Nucleic Acids (CANA).

The NtC (Nucleotide Conformers) classification is a detailed system that describes the geometry of dinucleotides based on the analysis of a large dataset of nucleic acid crystal structures from the Protein Data Bank (PDB). This method utilizes the seven backbone torsion angles (α, β, γ, δ, ε, ζ) and the two glycosidic torsion angles (χ) of each nucleotide in the dinucleotide step. By clustering these high-dimensional data, a set of distinct conformational classes, or NtCs, is defined. Each NtC represents a specific, recurrent three-dimensional arrangement of the dinucleotide.

| Torsion Angle | Description | Typical Range in B-DNA |

| α (O3'-P-O5'-C5') | g- (-60°) | |

| β (P-O5'-C5'-C4') | t (180°) | |

| γ (O5'-C5'-C4'-C3') | g+ (60°) | |

| δ (C5'-C4'-C3'-O3') | Correlates with sugar pucker | 120° - 160° |

| ε (C4'-C3'-O3'-P) | t (180°) | |

| ζ (C3'-O3'-P-O5') | g- (-60°) | |

| χ (O4'-C1'-N1-C2 for pyrimidines) | Glycosidic bond rotation | -90° to -160° |

Note: g- (gauche-), t (trans), g+ (gauche+). The ranges are approximate and can vary.

Statistical Analysis of Conformational Preferences Across Dinucleotide Sequences

Statistical analysis of high-resolution DNA structures from the PDB provides valuable insights into the conformational preferences of different dinucleotide steps. These analyses typically focus on the distribution of key parameters such as backbone torsion angles, sugar pucker, and the six base-pair step parameters (shift, slide, rise, tilt, roll, twist).

For a pyrimidine-pyrimidine (Py-Py) step like d(CpT), certain conformational trends are expected based on analyses of larger datasets. In the context of B-DNA, the dominant conformation for most dinucleotides is characterized by a C2'-endo sugar pucker, and backbone torsion angles that fall within the canonical ranges. However, local sequence context can induce deviations from this ideal geometry.

Studies have shown that purine-pyrimidine steps often exhibit different conformational signatures compared to pyrimidine-purine steps. Py-Py steps like d(CpT) generally contribute to the flexibility of the DNA duplex. The stacking interactions between two pyrimidine bases are typically weaker than those between two purines or a purine (B94841) and a pyrimidine. This can lead to a wider range of accessible conformations and potentially a greater susceptibility to deformation upon protein binding.

The analysis of backbone torsion angles reveals that while the canonical B-DNA conformation is most prevalent, alternative conformations, such as the BI and BII states, which differ in the ε and ζ torsion angles, are also observed. The distribution between these states is sequence-dependent.

A key set of parameters used to describe the geometry of a dinucleotide step are the helical parameters. Statistical analysis of these parameters for different dinucleotide sequences reveals distinct preferences.

| Helical Parameter | Description | Average Value in B-DNA | Expected Trend for Py-Py Steps |

| Shift | Displacement of base pairs along an axis perpendicular to the helical axis. | ~0 Å | Can show variability. |

| Slide | Displacement of base pairs along an axis in the mean plane of the bases. | ~0 Å | Can show variability. |

| Rise | Distance between base pairs along the helical axis. | ~3.4 Å | Generally consistent. |

| Tilt | Rotation of base pairs around the shift/slide axis. | ~0° | Generally small. |

| Roll | Rotation of base pairs around the slide/shift axis. | Variable, often positive for Py-Py steps. | Tends to have positive roll, opening the step towards the major groove. |

| Twist | Angle of rotation between successive base pairs around the helical axis. | ~36° | Can be lower than average, leading to local unwinding. |

Enzymatic Recognition and Biological Processing of 2 Deoxycytidylyl 3 5 Thymidine and Its Lesions

Interaction with DNA Polymerases and Implications for Replication Fidelity

DNA polymerases, the enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides, interact with dCpdT as part of the template strand and as a potential substrate for incorporation. The nature of this interaction is fundamental to the accuracy of DNA replication.

2'-Deoxycytidylyl-(3'-5')-thymidine as a Substrate for DNA Synthesis and Extension

DNA polymerases utilize deoxynucleoside triphosphates (dNTPs) to build a new DNA strand complementary to a template strand. oup.com The dinucleotide this compound itself is not directly incorporated as a pre-formed unit. Instead, its constituent deoxycytidine and deoxythymidine residues are sequentially added to the growing DNA chain. The polymerase reads the template strand and incorporates the corresponding dNTPs, dCTP followed by dTTP, to synthesize the dCpdT sequence.

The efficiency of incorporating these nucleotides depends on several factors, including the specific DNA polymerase, the sequence context, and the presence of any DNA damage. nih.gov High-fidelity replicative polymerases have active sites that meticulously select the correct incoming dNTP for Watson-Crick base pairing with the template base. neb.com This selection process ensures the accurate replication of the dCpdT sequence. The incorporation process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the α-phosphate of the incoming dNTP, with the release of pyrophosphate. oup.com

Some studies have explored the use of chemically synthesized dinucleotide phosphates as substrates for DNA polymerases. For instance, nucleotide dimers linked by a pentaphosphate bridge have been shown to be utilized by polymerases for two consecutive base incorporations. oup.com While not the natural mechanism, this research provides insights into the flexibility of polymerase active sites.

Kinetic Selectivity and Specificity in Dinucleotide Incorporation

The fidelity of DNA polymerases is a measure of their ability to discriminate between correct (cognate) and incorrect (non-cognate) nucleotides. nih.gov This selectivity is determined by kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the efficiency of nucleotide incorporation. oup.com

DNA polymerases exhibit a high degree of selectivity for the correct dNTP, favoring it by a factor of 10³ to 10⁵ over an incorrect one, even without proofreading activity. nih.gov This discrimination occurs at two key stages: initial nucleotide binding and the subsequent conformational change of the polymerase into a "closed" state that aligns the reactive groups for catalysis. nih.gov An incorrect nucleotide binding to the active site slows down the incorporation process, increasing the likelihood of its dissociation before the phosphodiester bond is formed. neb.com

The sequence context, such as the bases flanking the site of incorporation, can influence the kinetic parameters and thus the fidelity of incorporating the deoxynucleotides that form the dCpdT dinucleotide. pnas.org For example, the fidelity of DNA synthesis can be affected during the replication of dinucleotide repeat sequences. oup.com

| Parameter | Description | Significance for dCpdT Incorporation |

| Km (Michaelis Constant) | The concentration of the dNTP substrate at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the polymerase. | A lower Km for dCTP and dTTP indicates a higher affinity for the polymerase, leading to more efficient incorporation opposite the corresponding template bases to form the dCpdT sequence. |

| kcat (Catalytic Rate Constant) | The turnover number, representing the maximum number of dNTP molecules incorporated per second per enzyme molecule. | A higher kcat signifies a faster rate of phosphodiester bond formation for dCTP and dTTP, contributing to the overall speed of replicating the dCpdT sequence. |

| kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme in incorporating a specific dNTP. | The ratio of (kcat/Km) for the correct nucleotide versus an incorrect one is a key determinant of polymerase fidelity during the synthesis of the dCpdT dinucleotide. nih.gov |

| Fidelity | The accuracy of DNA replication, often expressed as the ratio of correct to incorrect nucleotide incorporations. nih.gov | High fidelity ensures that the dCpdT sequence is replicated without errors, such as misincorporations or frameshifts. oup.com |

Enzymatic Repair Pathways and Translesion Synthesis of Dinucleotide Photolesions

DNA is susceptible to damage from various sources, including ultraviolet (UV) radiation, which can induce the formation of photolesions, particularly at adjacent pyrimidine (B1678525) residues like those in dCpdT. Cells have evolved sophisticated repair mechanisms to counteract this damage.

Recognition and Excision of Damaged Dinucleotides by DNA Repair Enzymes (e.g., Endonucleases, Glycosylases)

When dCpdT is damaged, for instance by UV radiation leading to the formation of a cyclobutane (B1203170) pyrimidine dimer (CPD) or a (6-4) photoproduct, several repair pathways can be activated.

Nucleotide Excision Repair (NER) is a major pathway for removing bulky, helix-distorting lesions. nih.govuniversiteitleiden.nl In bacteria, the UvrA, UvrB, and UvrC proteins are key players. The UvrAB complex recognizes the distortion in the DNA helix caused by the damaged dCpdT. universiteitleiden.nl UvrC then makes incisions on both sides of the lesion, and the resulting oligonucleotide containing the damaged dinucleotide is removed. universiteitleiden.nl

Base Excision Repair (BER) is another crucial pathway, typically initiated by DNA glycosylases that recognize and remove specific damaged or modified bases by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. nih.govyoutube.com While BER is often associated with smaller base modifications, some glycosylases can act on lesions within a dinucleotide context. For example, the efficiency of a glycosylase in removing a damaged base can be influenced by the neighboring base. nih.gov Following base removal, an AP endonuclease cuts the phosphodiester backbone at the AP site, and the repair is completed by a DNA polymerase and DNA ligase. youtube.com

Photolyases are enzymes that can directly reverse UV-induced pyrimidine dimers in a light-dependent process called photoreactivation. nih.govnih.gov These enzymes bind to the CPD and, upon absorbing blue light, use the energy to break the bonds forming the dimer, thus restoring the original dCpdT sequence. nih.gov

| Enzyme/Pathway | Function in Repairing Damaged dCpdT | Mechanism |

| Nucleotide Excision Repair (NER) | Removes bulky lesions like pyrimidine dimers formed at dCpdT sites. nih.gov | Recognizes helical distortion, makes dual incisions flanking the lesion, and excises the damaged oligonucleotide. universiteitleiden.nl |

| Base Excision Repair (BER) | Removes specific damaged bases within the dCpdT sequence. | A DNA glycosylase removes the damaged base, followed by incision by an AP endonuclease and subsequent repair synthesis and ligation. nih.govyoutube.com |

| Photolyase | Directly reverses UV-induced cyclobutane pyrimidine dimers at dCpdT. nih.gov | Binds to the dimer and uses light energy to break the aberrant bonds, restoring the original bases. nih.gov |

Mechanisms of Translesion Synthesis by DNA Polymerases Across Dimerized Sites

If a DNA lesion at a dCpdT site is not repaired before replication, the replicative DNA polymerase may stall. To bypass such a block, cells employ a process called translesion synthesis (TLS) , which is carried out by specialized, low-fidelity DNA polymerases. nih.govyoutube.comnih.gov

These TLS polymerases have more spacious active sites that can accommodate distorted DNA templates containing lesions like pyrimidine dimers. youtube.com For example, DNA polymerase η (Pol η) is particularly adept at bypassing UV-induced thymine-thymine dimers in an error-free manner by inserting two adenine (B156593) bases opposite the dimer. nih.gov However, the bypass of other lesions, or by other TLS polymerases, can be error-prone, leading to mutations. nih.gov

The process of switching from a stalled replicative polymerase to a TLS polymerase is often mediated by the post-translational modification of the proliferating cell nuclear antigen (PCNA). youtube.comyoutube.com After the TLS polymerase synthesizes a short patch of DNA across the lesion, the replicative polymerase is re-engaged to continue normal DNA synthesis. youtube.com

Broader Enzymatic Interactions within DNA Metabolic Pathways

The processing of this compound is integrated into the broader network of DNA metabolic pathways, which encompass not only replication and repair but also recombination and the maintenance of nucleotide pools.

The de novo synthesis and salvage pathways for pyrimidine nucleotides are crucial for supplying the dCTP and dTTP required for the synthesis of the dCpdT sequence. nih.gov For instance, in Escherichia coli, dCTP is a major precursor for thymidylate synthesis through the action of dCTP deaminase. nih.gov The activities of kinases and nucleotidases also play a role in maintaining the balance of deoxynucleoside triphosphates. researchgate.net

Furthermore, the fidelity of polymerases during the synthesis of dinucleotide repeats, which can include dCpdT sequences, is influenced by factors such as temperature and the presence of 3'→5' exonuclease (proofreading) activity. oup.com The interaction of various polymerases with the DNA template containing dCpdT sequences is a dynamic process influenced by multiple factors that collectively ensure the stability and accurate propagation of the genetic material.

Future Directions and Emerging Research Avenues for 2 Deoxycytidylyl 3 5 Thymidine

Development of Novel Synthetic Strategies for Complex Dinucleotide Constructs

The chemical synthesis of oligonucleotides, including dCpT, has been significantly refined over the years. However, the demand for more complex and modified dinucleotide constructs necessitates the development of innovative synthetic methodologies. Current research is focused on enhancing the efficiency, scalability, and versatility of these strategies.

One promising area is the exploration of enzymatic and chemo-enzymatic approaches. These methods offer high stereoselectivity and regioselectivity, often under milder reaction conditions compared to traditional chemical synthesis. The use of engineered polymerases and ligases is being investigated for the site-specific incorporation of modified nucleotides, including analogs of dCpT, into DNA strands.

Furthermore, advancements in solid-phase synthesis, the cornerstone of oligonucleotide production, are ongoing. This includes the development of novel solid supports, protecting groups, and coupling reagents to improve yield and purity while reducing synthesis time and waste. The goal is to create robust and automated platforms for the routine synthesis of complex dinucleotide constructs with diverse chemical modifications.

Application of Advanced Spectroscopic Probes for Real-Time Dinucleotide Dynamics

Understanding the conformational dynamics of dCpT and its interactions with other molecules is crucial for elucidating its biological functions. Advanced spectroscopic techniques are providing unprecedented insights into these processes in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for determining the three-dimensional structure of dinucleotides in solution. nih.gov Comparative NMR studies on dCpT and its analogs help in analyzing the influence of modifications on the sugar-phosphate backbone and glycosidic bond conformations. nih.gov For instance, analysis of chemical shifts and coupling constants can reveal the preferential conformations of the sugar moieties and the rotational freedom around various bonds. nih.gov

Circular Dichroism (CD) and UV spectroscopy are also employed to study the stacking interactions and base-pairing properties of dCpT and its derivatives. nih.gov These techniques can provide information on the intramolecular stacking and the efficiency of binding to complementary strands. nih.gov

Fluorescence spectroscopy, including techniques like Förster Resonance Energy Transfer (FRET), is being increasingly used to probe the dynamics of dinucleotides. By labeling dCpT with fluorescent dyes, it is possible to monitor conformational changes and binding events with high sensitivity.

Integration of In Silico and Experimental Approaches for Comprehensive Mechanistic Elucidation

The combination of computational modeling and experimental validation is proving to be a powerful strategy for a comprehensive understanding of dCpT's behavior. In silico approaches, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, can provide detailed atomic-level insights that are often difficult to obtain through experiments alone.

MD simulations can be used to explore the conformational landscape of dCpT and its analogs, predicting their dynamic behavior in different environments. This can help in understanding how modifications affect the flexibility and interaction patterns of the dinucleotide.

QM calculations can be employed to investigate the electronic properties and reactivity of dCpT. For example, these methods can shed light on the mechanisms of photodamage, such as the formation of pyrimidine (B1678525) (6-4) pyrimidone adducts and their Dewar valence isomers upon far-UV irradiation. nih.gov

The data generated from these computational studies can then be used to design and interpret experimental studies, leading to a more complete and accurate mechanistic picture. This integrated approach is crucial for understanding structure-activity relationships and for the rational design of novel dinucleotide-based technologies. nih.gov

Exploration of 2'-Deoxycytidylyl-(3'-5')-thymidine Analogs in Nucleic Acid-Based Technologies and Molecular Probes

The development of dCpT analogs with modified properties is a rapidly expanding area of research with significant potential in biotechnology and medicine. These analogs are designed to have enhanced stability, specific binding properties, or to act as probes for biological processes.

One important application is in the development of therapeutic oligonucleotides. Modifications to the phosphodiester backbone or the sugar moiety can increase resistance to nuclease degradation, improving the in vivo stability of these therapeutic agents.

Analogs of dCpT are also being explored as molecular probes for DNA synthesis and repair. For instance, thymidine (B127349) analogs like 5-bromo-2-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are incorporated into newly synthesized DNA and can be detected to monitor cell proliferation. nih.govmdpi.com While not direct analogs of the dinucleotide dCpT, the principles of modifying the constituent nucleosides are directly applicable.

Furthermore, the synthesis of activated monomers, such as 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide, demonstrates the potential for creating superior substrates for non-enzymatic nucleic acid copying. rsc.org These advancements could have profound implications for research into the origins of life and for the development of novel nucleic acid replication technologies.

Q & A

Q. How is 2'-deoxycytidylyl-(3'-5')-thymidine synthesized and purified for experimental use?

Methodological Answer: Synthesis typically involves phosphoramidite chemistry or enzymatic ligation. For example, phosphorus oxychloride (POCl₃) is used to phosphorylate nucleosides, followed by coupling reactions to form the phosphodiester bond. Purification employs reverse-phase HPLC with gradients of triethylammonium acetate or bicarbonate to isolate the dinucleotide. Analytical techniques like electrospray ionization-mass spectrometry (ESI-MS) confirm molecular identity and purity .

Q. What analytical techniques are used to characterize the structure of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC separates isomers (e.g., cis,syn vs. trans,syn cyclobutane dimers) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS in negative ion mode verifies molecular weight and fragmentation patterns .

- Enzymatic Assays : Phosphodiesterase hydrolysis (e.g., spleen phosphodiesterase) confirms linkage orientation by analyzing cleavage products via paper chromatography .

Q. How do UV-induced photoproducts of this compound form, and what are their primary types?

Methodological Answer: UVB/UVA irradiation generates two major photoproducts:

- Cyclobutane Pyrimidine Dimers (CPDs) : Formed via [2+2] cycloaddition between adjacent pyrimidines. Acetophenone photosensitization enhances yield for isolation .

- (6-4) Photoproducts : Result from C6-C4' bonding. These can isomerize into Dewar valence isomers under UVA exposure, analyzed via absorbance spectroscopy at 325 nm .

Advanced Research Questions

Q. How do structural variations in this compound photoproducts influence DNA replication fidelity?

Methodological Answer:

- Single-Molecule Replication Assays : DNA polymerases (e.g., Pol η) are incubated with photoproduct-containing templates. Replication errors are quantified via Sanger sequencing or fluorescently labeled dNTP incorporation .

- Kinetic Analysis : Translesion synthesis efficiency is measured using steady-state kinetics (kcat/KM) to compare bypass rates of cis,syn vs. trans,syn isomers .

- Structural Insights : X-ray crystallography of polymerase-photoproduct complexes reveals steric hindrance or hydrogen-bonding disruptions that explain mutagenicity .

Q. What mechanistic insights explain the pH-dependent deamination of cytosine in cyclobutane dimers?

Methodological Answer: Deamination involves hydrolysis of the imino amide group in 5,6-saturated cytosine. Key steps include:

- Carbinolamine Intermediate Formation : Observed via stopped-flow spectroscopy at alkaline pH.

- Rate Determination : Kinetic parameters (kobs) are measured using UV-Vis monitoring of absorbance shifts at 240 nm. Cis,syn isomers deaminate 3× faster than trans,syn due to lowered pKa from thymine-cytosine electrostatic interactions .

Q. How do mitochondrial enzymes process modified dinucleotides like this compound?

Methodological Answer:

- Enzyme Kinetics : Mitochondrial 5'(3')-deoxyribonucleotidase (mdN) activity is assayed using radiolabeled substrates. Dephosphorylation rates are quantified via thin-layer chromatography .

- Crystallography : Co-crystallization of mdN with thymidine 3'-monophosphate reveals active-site residues critical for substrate binding, validated by site-directed mutagenesis .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.